![molecular formula C13H21NO4 B2484854 5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid CAS No. 2059971-94-5](/img/structure/B2484854.png)
5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of non-natural spiro amino acids, akin to "5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid," involves the use of methylenecyclobutane derivatives as starting compounds. This process includes catalytic [1+2] cycloaddition reactions and the Curtius reaction for converting carboxy groups to amine groups (Yashin et al., 2017). Another approach involves the synthesis of all four stereoisomers of related spiro compounds, emphasizing the versatility and adaptability of reaction conditions to achieve desired configurations (Bakonyi et al., 2013).
Molecular Structure Analysis
The molecular structure of spiro amino acids like "5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid" showcases a conformationally rigid framework that is analogous to γ-aminobutyric acid (GABA) (Yashin et al., 2017). This structural rigidity is crucial for its potential modulatory effects on GABAergic cascades in the human central nervous system.
Chemical Reactions and Properties
Spiro amino acids undergo various chemical reactions based on their unique spiro framework and functional groups. For instance, the cycloaddition reactions and modified Curtius reaction mentioned in their synthesis highlight the chemical reactivity and potential transformations these compounds can undergo (Yashin et al., 2017).
Physical Properties Analysis
The physical properties of such spiro amino acids are closely tied to their rigid molecular structures. While specific data on "5-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid" are not detailed, the conformational rigidity generally influences solubility, melting points, and stability, making these compounds of interest in material science and pharmaceutical research.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of spiro amino acids, are significant for their application in synthetic chemistry and drug design. The presence of tert-butoxycarbonyl groups, for instance, offers protective functionality that can be leveraged in further synthetic steps, illustrating the compound's utility in complex organic synthesis (Bakonyi et al., 2013).
科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structurally related compounds, are significant in the context of biorenewable chemicals. They serve as precursors for various industrial chemicals. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields pose challenges. These acids can damage cell membranes and decrease internal pH, affecting microbial tolerance and productivity. Strategies to mitigate these effects include metabolic engineering to enhance cell robustness and tolerance mechanisms (Jarboe et al., 2013).
Biomass Conversion to Value-added Chemicals
The transformation of biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF) and its derivatives, is a critical area of research. These derivatives serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The synthesis and applications of these compounds in producing monomers, polymers, fuels, and other chemicals highlight the importance of renewable carbon sources in sustainable chemistry (Chernyshev et al., 2017).
Reactive Carbonyl Species (RCS) and Chronic Diseases
RCS, including carboxylic acid derivatives, are crucial in understanding the molecular basis of various chronic diseases due to their reactivity with cellular components. Insights into the sources, types, and effects of RCS can inform therapeutic strategies, emphasizing the role of nanotechnology and nanocarriers in enhancing the delivery and efficacy of treatments (Fuloria et al., 2020).
Levulinic Acid in Drug Synthesis
Levulinic acid, a biomass-derived compound, has significant potential in drug synthesis due to its functional groups. It serves as a versatile precursor for synthesizing various pharmaceuticals, demonstrating the potential of bio-based chemicals in reducing drug synthesis costs and environmental impact (Zhang et al., 2021).
Spirocyclic Compounds as Antioxidants
Spirocyclic derivatives, including spiro[2.3]hexane-based compounds, exhibit significant antioxidant activities. Their structural similarity to pharmacophores makes them candidates for developing drugs targeting oxidative stress-related diseases. The versatility of spiro compounds in medicinal chemistry underscores the importance of structural diversity in discovering new therapeutic agents (Acosta-Quiroga et al., 2021).
Safety and Hazards
特性
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.3]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)6-12(7-13)4-5-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFCFFILHMIEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

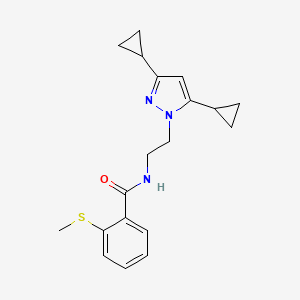
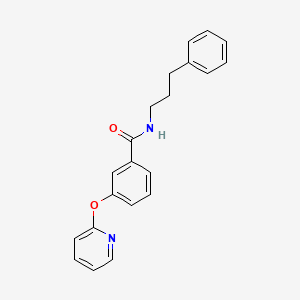
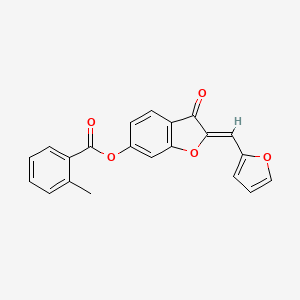
![N-(4-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2484775.png)
![N-methyl-2-(3-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2484776.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2484777.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2484778.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2484781.png)
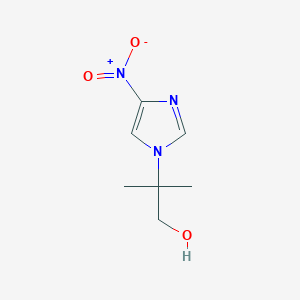
![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484788.png)
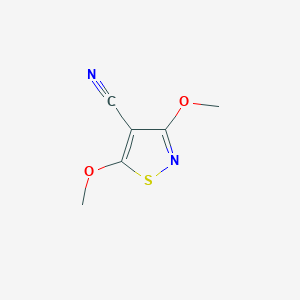
![N-(2-furylmethyl)-4-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![Ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484794.png)